molecular formula C22H30O7 B1253360 Nigakilactone K

Nigakilactone K

Cat. No. B1253360
M. Wt: 406.5 g/mol
InChI Key: SNMPZKRDNBYWNT-WFIBXBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakilactone K is a triterpenoid.

Scientific Research Applications

1. Chemical Properties and Isolation

Nigakilactone K is part of a group of crystalline bitter principles isolated from Picrasma ailanthoides Planchon (Simaroubaceae). The studies by Murae et al. (1971) explored the structure of various nigakilactones, including Nigakilactone K, which was isolated from the stem chips of Picrasma ailanthoides Planchon. These studies were crucial in identifying and characterizing the chemical properties of Nigakilactone K and its analogs (Murae et al., 1971).

2. Cytotoxic and NO Production-Inhibitory Activities

In 2016, Xu et al. conducted a study on the cytotoxic and NO production-inhibitory activities of various quassinoids, including Nigakilactone K, isolated from Picrasma quassioides. Although the study found that none of the compounds showed significant cytotoxic or NO production-inhibitory activities, it contributed to understanding the biological activities of Nigakilactone K and its potential applications (Xu et al., 2016).

3. Inhibition of CYP450 Enzymes

A study by Liu et al. in 2019 on the inhibition of CYP450 enzymes by quassinoids from Picrasma quassioides leaves included research on Nigakilactone K. This study is significant for understanding how Nigakilactone K might interact with major CYP450 enzymes, which are vital in drug metabolism and pharmacokinetics (Liu et al., 2019).

4. Anti-Tobacco Mosaic Virus Activities

Research by Chen et al. in 2009 identified the anti-Tobacco Mosaic Virus (TMV) activities of various compounds isolated from Picrasma quassioides, including Nigakilactone K. This study provided insights into the potential application of Nigakilactone K in plant pathology and agricultural sciences (Chen et al., 2009).

properties

Product Name

Nigakilactone K

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,14S,15R,16S,17R)-14,16-dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,12-diene-3,11-dione

InChI

InChI=1S/C22H30O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,9-11,14,16-17,19,24,26H,8H2,1-6H3/t10-,11+,14-,16+,17-,19-,20+,21-,22+/m1/s1

InChI Key

SNMPZKRDNBYWNT-WFIBXBHZSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@](C4=CC(=O)O3)(C)O)OC)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4=CC(=O)O3)(C)O)OC)O)C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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